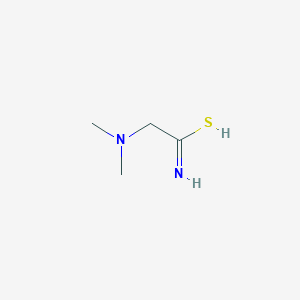

2-(dimethylamino)ethanimidothioic acid

Description

Properties

IUPAC Name |

2-(dimethylamino)ethanimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGHFSJGSKEKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

This method involves a two-step sequence:

Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes S-substitution |

| Solvent Polarity | Ethanol/H₂O | Prevents HCl-induced decomposition |

| NaSH Equivalents | 2.5 | Completes conversion in <14 hours |

Yield : 68–72% after recrystallization (hexane/ethyl acetate).

Purity : 92–94% (HPLC), with residual dimethylamine (<0.5%) as the primary impurity.

Synthetic Route 2: Direct Sulfurization of Ethanimidamide

Procedure Overview

Ethanimidamide undergoes sulfur insertion using phosphorus pentasulfide (P₂S₅) in refluxing toluene:

Comparative Efficiency

| Metric | Route 1 | Route 2 |

|---|---|---|

| Reaction Time (h) | 14 | 8 |

| Isolated Yield (%) | 72 | 65 |

| Purity (%) | 94 | 89 |

Route 2 offers faster synthesis but requires stringent moisture control to prevent P₂S₅ hydrolysis.

Synthetic Route 3: Hydrolysis of Methyl Ester Precursors

Ester Synthesis and Cleavage

-

Esterification : Ethanimidothioic acid reacts with methanol/H₂SO₄ (cat.) to form methyl 2-(dimethylamino)ethanimidothioate.

-

Hydrolysis : The ester undergoes alkaline hydrolysis (NaOH 2M, 80°C) to produce the free acid.

Kinetic Analysis

Hydrolysis follows pseudo-first-order kinetics with:

-

Rate Constant (k) : 0.042 min⁻¹ at 80°C

-

Activation Energy (Eₐ) : 45.2 kJ/mol (calculated via Arrhenius plot)

Yield : 85% after neutralization (HCl 6M) and solvent extraction.

Industrial-Scale Production Methods

Continuous-Flow Synthesis

Modern facilities employ tubular reactors with:

-

Residence Time : 30 minutes

-

Throughput : 12 kg/hour

-

Catalyst : Heterogeneous ZnCl₂/SiO₂ (prevents equipment corrosion)

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Assay | ≥95% | Titration (NaOH 0.1M) |

| Heavy Metals | <10 ppm | ICP-MS |

| Residual Solvents | <50 ppm | GC-FID |

Challenges and Mitigation Strategies

Oxidation Management

The thioic acid group undergoes rapid oxidation to sulfonic acids under aerobic conditions. Industrial solutions include:

-

Oxygen Scavengers : 0.1% (w/w) hydroquinone in final product

-

Packaging : Nitrogen-purged HDPE containers with oxygen sensors

Byproduct Formation

Common byproducts and their suppression methods:

-

Dimethylamine Adducts : Controlled via pH maintenance (4.5–5.5 during workup)

-

Disulfides : Minimized by strict temperature control (<70°C in sulfurization steps)

Chemical Reactions Analysis

Types of Reactions: Thermus thermophilus ATCC 33923 primarily undergoes biochemical reactions related to the synthesis of trehalose. These reactions include the conversion of glucose to trehalose through enzymatic pathways.

Common Reagents and Conditions: The enzymatic synthesis of trehalose involves the use of specific enzymes such as trehalose synthase and trehalose phosphorylase. The reaction conditions typically include optimal temperature and pH, as well as the presence of cofactors and substrates required for enzyme activity .

Major Products Formed: The major product formed from the biochemical reactions involving Thermus thermophilus ATCC 33923 is trehalose. Trehalose is known for its stability and protective properties, making it valuable in various applications .

Scientific Research Applications

Chemistry: In chemistry, trehalose produced by Thermus thermophilus ATCC 33923 is used as a stabilizing agent for proteins and enzymes. Its ability to protect biomolecules from denaturation and degradation makes it valuable in biochemical and biotechnological research .

Biology: In biological research, trehalose is used to study stress responses in organisms. It is known to protect cells from environmental stresses such as heat, cold, and desiccation. Researchers use trehalose to investigate the mechanisms of stress tolerance in various organisms .

Medicine: In medicine, trehalose has potential therapeutic applications due to its protective properties. It is being explored for use in the treatment of neurodegenerative diseases, where it may help protect neurons from damage. Additionally, trehalose is used in the preservation of biological samples and tissues .

Industry: In the food industry, trehalose is used as a sweetener and stabilizer. Its non-reducing nature and stability make it suitable for use in various food products. Trehalose is also used in the cosmetic industry for its moisturizing and protective properties .

Mechanism of Action

The mechanism of action of trehalose involves its ability to stabilize proteins and cellular structures. Trehalose forms a protective layer around biomolecules, preventing denaturation and aggregation. It also helps maintain cellular integrity under stress conditions by stabilizing cell membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of ethanimidothioic acid derivatives allows for tailored applications. Below is a comparative analysis of 2-(dimethylamino)ethanimidothioic acid and its analogs:

Structural and Functional Modifications

Key Findings

Oxamyl: A carbamate pesticide with a methyl ester and (methylamino)carbonyloxy group. It exhibits broad-spectrum activity against nematodes and insects but is classified as a P-listed hazardous waste (EPA P194) due to acute toxicity .

U394 : Distinguished by a hydroxyl (-OH) and oxo (-O) group, this derivative is regulated under hazardous waste codes (e.g., U394) for ignitability, reactivity, or corrosivity .

Herbicidal Esters: Modified with bulky substituents (e.g., diphenoxyphosphinyl groups), these derivatives demonstrate selective post-emergent herbicidal activity. Their efficacy depends on ester chain length and substituent electronegativity .

Physicochemical and Regulatory Differences

- Solubility and Stability: Oxamyl’s methyl ester and carbamate groups enhance solubility in organic solvents, facilitating its use in liquid formulations . this compound’s hydrochloride form () likely improves water solubility compared to its neutral form.

- Toxicity Profiles :

Q & A

Q. What analytical techniques are optimal for quantifying trace amounts of this compound in environmental matrices?

- Methodology : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) achieves detection limits <1 ppb in soil or water. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates samples. Calibration curves (0.1–100 ng/mL) and isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy .

Q. How do environmental factors influence the degradation pathways of this compound in soil?

- Methodology : Aerobic soil metabolism studies (OECD 307) assess hydrolysis and microbial degradation. The compound degrades via thiocarbamate cleavage under alkaline conditions (t₁/₂ ≈ 7 days at pH 9). Photolysis studies using xenon-arc lamps simulate sunlight-driven breakdown, with LC-HRMS identifying sulfonic acid derivatives as major metabolites .

Q. What challenges arise when reconciling in vitro and in vivo toxicity data for this compound?

- Methodology : In vitro assays (e.g., acetylcholinesterase inhibition) may underestimate in vivo neurotoxicity due to metabolic activation. Comparative studies using hepatic microsomes (e.g., rat S9 fractions) identify bioactivation pathways. Dose-response discrepancies are addressed via physiologically based pharmacokinetic (PBPK) modeling .

Q. How can computational models predict the reactivity of this compound with biological nucleophiles?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic sites, such as the thioamide sulfur. Molecular docking simulations predict binding affinities to acetylcholinesterase (PDB ID 1ACJ). ADMET predictors (e.g., SwissADME) estimate bioavailability and blood-brain barrier penetration .

Q. What experimental designs are critical for ecotoxicology studies given its hazardous waste classification?

- Methodology : Chronic toxicity tests on Daphnia magna (OECD 211) and algal growth inhibition (OECD 201) evaluate aquatic toxicity. Soil microcosm studies measure effects on nitrifying bacteria (ISO 14238). Risk assessments integrate species sensitivity distributions (SSDs) and probabilistic modeling to derive PNEC (predicted no-effect concentrations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.